molecular formula C30H62N2O6 B1624082 Decanedioic acid;ethane-1,2-diamine;octadecanoic acid CAS No. 68409-61-0

Decanedioic acid;ethane-1,2-diamine;octadecanoic acid

Katalognummer: B1624082
CAS-Nummer: 68409-61-0
Molekulargewicht: 546.8 g/mol
InChI-Schlüssel: LUQFLCBZXVKZTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of decanedioic acid, polymer with 1,2-ethanediamine, octadecanoate typically involves the polymerization reaction between decanedioic acid and 1,2-ethanediamine. The reaction is carried out under controlled heating and stirring conditions to ensure the formation of the desired polymer . Industrial production methods often involve the use of catalysts to enhance the reaction rate and yield . The polymerization process can be summarized as follows:

    Reactants: Decanedioic acid and 1,2-ethanediamine.

    Reaction Conditions: Heating and stirring under controlled conditions.

    Catalysts: Often used to improve reaction efficiency.

    Product: Decanedioic acid;ethane-1,2-diamine;octadecanoic acid.

Analyse Chemischer Reaktionen

Decanedioic acid;ethane-1,2-diamine;octadecanoic acid undergoes various chemical reactions, including:

    Oxidation: The polymer can undergo oxidation reactions, especially at elevated temperatures, leading to the formation of oxidized products.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The polymer can participate in substitution reactions, where functional groups are replaced by other groups.

    Hydrolysis: The polymer can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the polymer chain.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Decanedioic acid;ethane-1,2-diamine;octadecanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other polyamides and polymers.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its use in medical devices and implants due to its stability and non-toxicity.

    Industry: Widely used in the production of lubricants, adhesives, and coatings

Wirkmechanismus

The mechanism of action of decanedioic acid, polymer with 1,2-ethanediamine, octadecanoate involves its interaction with various molecular targets and pathways. The polymer’s hydrophobic nature allows it to form stable interactions with hydrophobic surfaces, making it an effective lubricant and coating material. Additionally, its thermal stability and electrical insulation properties make it suitable for use in high-temperature and electrical applications .

Vergleich Mit ähnlichen Verbindungen

Decanedioic acid;ethane-1,2-diamine;octadecanoic acid can be compared with other similar polyamides, such as:

    Nylon-6,6: Formed from hexamethylenediamine and adipic acid, known for its high strength and durability.

    Nylon-6: Formed from caprolactam, known for its excellent mechanical properties and resistance to abrasion.

    Polyamide-11: Formed from 11-aminoundecanoic acid, known for its flexibility and resistance to chemicals.

The uniqueness of decanedioic acid, polymer with 1,2-ethanediamine, octadecanoate lies in its combination of thermal stability, electrical insulation properties, and hydrophobic characteristics, making it suitable for a wide range of applications .

Eigenschaften

CAS-Nummer

68409-61-0

Molekularformel

C30H62N2O6

Molekulargewicht

546.8 g/mol

IUPAC-Name

decanedioic acid;ethane-1,2-diamine;octadecanoic acid

InChI

InChI=1S/C18H36O2.C10H18O4.C2H8N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;11-9(12)7-5-3-1-2-4-6-8-10(13)14;3-1-2-4/h2-17H2,1H3,(H,19,20);1-8H2,(H,11,12)(H,13,14);1-4H2

InChI-Schlüssel

LUQFLCBZXVKZTP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)O.C(CCCCC(=O)O)CCCC(=O)O.C(CN)N

Kanonische SMILES

CCCCCCCCCCCCCCCCCC(=O)O.C(CCCCC(=O)O)CCCC(=O)O.C(CN)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.